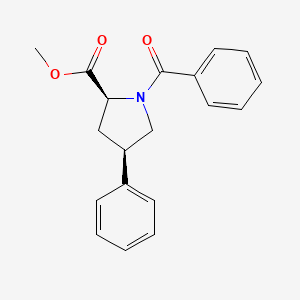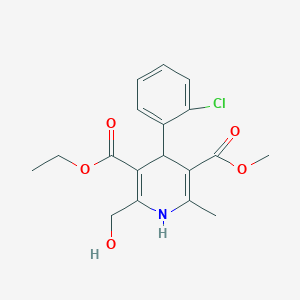
2-Hydroxy-4-methylpyridine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methylpyridine-d6 is a deuterated derivative of 2-Hydroxy-4-methylpyridine, a compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The deuterated form, this compound, is often used in scientific research to study reaction mechanisms and molecular interactions due to the presence of deuterium atoms, which can be detected using various spectroscopic techniques.
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methylpyridine-d6 can be synthesized through the deuteration of 2-Hydroxy-4-methylpyridine. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents such as deuterium oxide (D2O) or deuterated acids. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-Hydroxy-4-methylpyridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
科学的研究の応用
2-Hydroxy-4-methylpyridine-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics using spectroscopic techniques such as NMR and IR spectroscopy.
Biology: Employed in studies of enzyme-catalyzed reactions and metabolic pathways involving pyridine derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
作用機序
The mechanism of action of 2-Hydroxy-4-methylpyridine-d6 involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The presence of deuterium atoms allows for detailed studies of these interactions using spectroscopic techniques. The compound can act as a ligand, binding to metal centers in catalytic systems or interacting with biological macromolecules such as proteins and nucleic acids.
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methylpyridine: The non-deuterated form of the compound.
2-Amino-4-methylpyridine: A similar compound with an amino group instead of a hydroxyl group.
4-Methylpyridine: A simpler derivative lacking the hydroxyl group.
Uniqueness
2-Hydroxy-4-methylpyridine-d6 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic signatures. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and reaction pathways. The deuterated form also exhibits slightly different physical and chemical properties compared to its non-deuterated counterpart, which can be advantageous in certain research applications.
特性
分子式 |
C6H7NO |
|---|---|
分子量 |
115.16 g/mol |
IUPAC名 |
3,5,6-trideuterio-4-(trideuteriomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)/i1D3,2D,3D,4D |
InChIキー |
YBDRFJXGJQULGH-RLTMCGQMSA-N |
異性体SMILES |
[2H]C1=C(NC(=O)C(=C1C([2H])([2H])[2H])[2H])[2H] |
正規SMILES |
CC1=CC(=O)NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)

![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)


